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An In-depth Technical Guide to the Physicochemical Properties of Carnitine Chloride

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Compound of Interest		
Compound Name:	Carnitine Chloride	
Cat. No.:	B7771394	Get Quote

Abstract: This technical guide provides a comprehensive overview of the core physicochemical properties of **Carnitine Chloride**, with a primary focus on the biologically active L-enantiomer. It is intended for researchers, scientists, and drug development professionals who require detailed data on this compound. The guide covers fundamental properties, analytical methodologies, its primary biological pathway, and a synthesis overview. All quantitative data is presented in tabular format for clarity, and key processes are visualized using diagrams as specified.

Introduction

Carnitine is a quaternary ammonium compound biosynthesized from the amino acids lysine and methionine. It plays a critical role in energy metabolism by facilitating the transport of long-chain fatty acids into the mitochondrial matrix for subsequent β -oxidation. While carnitine exists as two stereoisomers (D and L), only L-Carnitine is biologically active.[1][2][3] Carnitine is typically available as a salt, most commonly L-**Carnitine Chloride** or L-Carnitine L-Tartrate, to improve its stability and handling.

A significant challenge in the formulation of carnitine salts is their pronounced hygroscopicity, which can impede manufacturing processes and affect the stability of solid dosage forms.[4][5] This document details the essential physicochemical characteristics of **Carnitine Chloride** to aid in its research, development, and application.



Core Physicochemical Properties

The fundamental physicochemical data for both the racemic mixture (DL-Carnitine Chloride) and the active enantiomer (L-Carnitine Chloride) are summarized below.

General Properties

Property	L-Carnitine Chloride	DL-Carnitine Chloride
IUPAC Name	(3R)-3-hydroxy-4- (trimethylazaniumyl)butanoate; hydrochloride	(3-carboxy-2-hydroxypropyl)- trimethylazanium chloride
Synonyms	Levocarnitine hydrochloride, (R)-Carnitine hydrochloride	(±)-Carnitine chloride, Bicarnesine
CAS Number	6645-46-1	461-05-2
Molecular Formula	C7H16CINO3	C7H16CINO3
Molecular Weight	197.66 g/mol	197.66 g/mol
Appearance	Crystalline solid	Crystalline solid, slight fishy smell

Quantitative Physicochemical Data

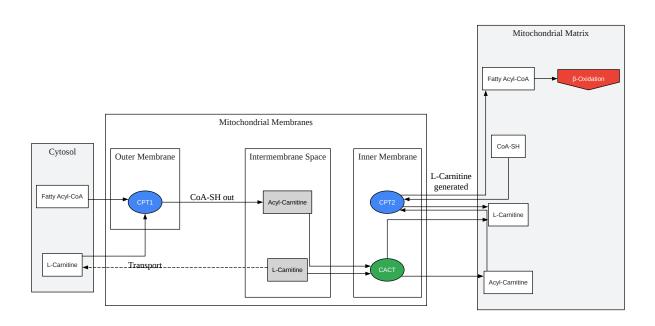


Property	Value	Conditions / Notes
Melting Point	142 °C	L-Carnitine Chloride
137-139 °C	DL-Carnitine Chloride (Solvent: Acetone, Ethanol)	
Water Solubility	Freely Soluble	L-Carnitine is known to be very soluble in water.
≥ 100 mg/mL (505.92 mM)	DL-Carnitine Chloride in H ₂ O.	
Solubility (Organic)	25 mg/mL (126.48 mM)	DL-Carnitine Chloride in DMSO (ultrasonication needed).
Slightly soluble	Lauroyl-L-carnitine (chloride) in Methanol & H ₂ O.	
рКа	3.8	Refers to the carboxylic acid group of L-Carnitine.
Hygroscopicity	Highly hygroscopic and deliquescent	This property presents significant formulation challenges.
Optical Rotation	[α]/D = -24.0 ± 2.0°	c = 0.2 in H ₂ O for L(-)- Carnitine hydrochloride.

Biological Role: The Carnitine Shuttle

L-Carnitine's primary physiological function is to act as a carrier molecule in the transport of long-chain fatty acids across the inner mitochondrial membrane, a process known as the carnitine shuttle. This pathway is essential for harnessing energy from fats via β -oxidation.





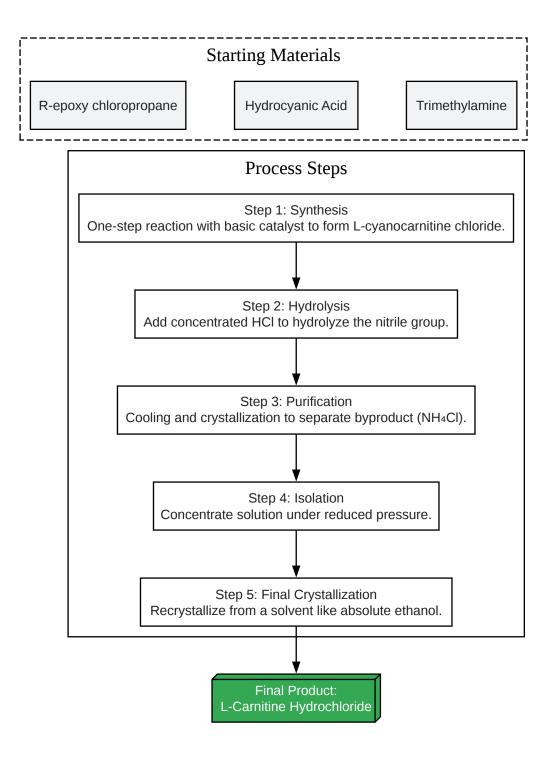
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Caption: The Carnitine Shuttle pathway for fatty acid transport into mitochondria.

Synthesis Overview

The industrial preparation of L-**Carnitine Chloride** often involves stereoselective synthesis to produce the biologically active (R)-enantiomer. One common method involves the reaction of R-epichlorohydrin with trimethylamine, followed by hydrolysis.





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Caption: A generalized workflow for the synthesis of L-Carnitine Hydrochloride.

Experimental Protocols



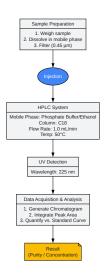
Accurate determination of **Carnitine Chloride**'s properties and purity is crucial. The following sections detail common experimental methodologies.

Determination of Purity and Concentration by RP-HPLC

A stability-indicating Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) method is suitable for the quantification of L-Carnitine in pharmaceutical preparations.

- Instrumentation: A standard HPLC system equipped with a UV detector.
- Column: C18 analytical column (e.g., 4.6 mm x 250 mm, 5 µm particle size).
- Mobile Phase: A mixture of 0.05 M phosphate buffer (pH adjusted to 3.0) and ethanol (99:1 v/v), containing sodium 1-heptanesulfonate as an ion-pairing agent (approx. 0.56 mg/mL).
- Flow Rate: Typically 1.0 mL/min.
- Column Temperature: 50°C.
- Detection: UV detection at 225 nm.
- Sample Preparation: Accurately weigh and dissolve the **Carnitine Chloride** sample in the mobile phase to achieve a concentration within the linear range of the assay (e.g., 85-3400 μg/mL). Filter the solution through a 0.45 μm filter before injection.
- Quantification: The concentration is determined by comparing the peak area of the analyte to a calibration curve constructed from certified reference standards.





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Caption: Standard experimental workflow for HPLC analysis of L-Carnitine.

Determination of Melting Point

The melting point is a fundamental indicator of purity.

• Method: The capillary melting point method is standard.



Procedure: A small, finely powdered sample of Carnitine Chloride is packed into a capillary tube. The tube is placed in a calibrated melting point apparatus. The temperature is raised at a slow, controlled rate (e.g., 1-2 °C/min) near the expected melting point. The range from the temperature at which the first drop of liquid appears to the temperature at which the entire sample becomes liquid is recorded as the melting range.

Determination of Solubility

The shake-flask method is a common technique to determine equilibrium solubility.

Procedure: An excess amount of solid Carnitine Chloride is added to a known volume of the solvent (e.g., water, DMSO) in a sealed flask. The flask is agitated (e.g., shaken or stirred) at a constant temperature (e.g., 25°C) for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. After agitation, the suspension is allowed to settle, or it is centrifuged/filtered to separate the undissolved solid. The concentration of Carnitine Chloride in the clear supernatant is then quantified using a validated analytical method, such as HPLC-UV or LC-MS/MS.

Spectroscopic and Structural Analysis

The identity and structure of **Carnitine Chloride** are confirmed using a suite of spectroscopic techniques.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to elucidate
 the molecular structure. Specific signals for the trimethylammonium protons, the methylene
 and methine protons of the backbone, and the respective carbon atoms confirm the
 compound's identity.
- Mass Spectrometry (MS): Techniques like Electrospray Ionization (ESI) coupled with tandem MS (MS/MS) are used for accurate mass determination and fragmentation analysis, which helps in structural confirmation and is the basis for highly sensitive quantification methods.
- Infrared (IR) Spectroscopy: IR spectroscopy is used to identify characteristic functional groups, such as the O-H stretch of the hydroxyl and carboxylic acid groups, the C=O stretch of the carboxyl group, and C-N stretches associated with the guaternary amine.



 X-ray Crystallography: The precise three-dimensional arrangement of atoms and the crystal packing of Carnitine Chloride in its solid state can be determined by single-crystal X-ray diffraction.

Conclusion

This guide provides critical physicochemical data and standardized methodologies for the analysis of **Carnitine Chloride**. The key properties for drug development professionals to consider are its high water solubility and, most notably, its hygroscopicity, which requires careful control of environmental conditions during manufacturing and storage. The provided analytical methods offer robust protocols for quality control and quantification. A thorough understanding of these properties is essential for the successful formulation and application of L-**Carnitine Chloride** in pharmaceutical and nutraceutical products.

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